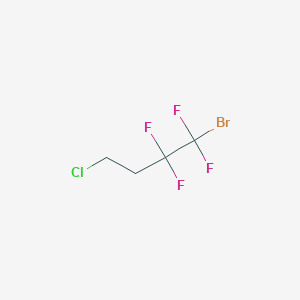

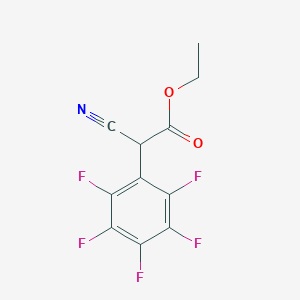

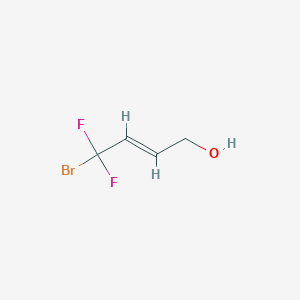

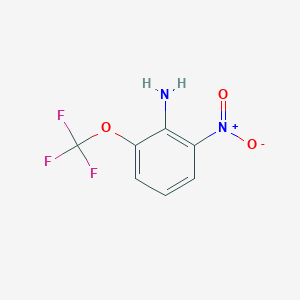

![molecular formula C8H5F11O2 B3040812 [2,3,3,3-Tetrafluoro-2-(heptafluoropropoxy)propyl]epoxide CAS No. 243128-42-9](/img/structure/B3040812.png)

[2,3,3,3-Tetrafluoro-2-(heptafluoropropoxy)propyl]epoxide

Overview

Description

The compound of interest, “[2,3,3,3-Tetrafluoro-2-(heptafluoropropoxy)propyl]epoxide,” is a fluorinated epoxide with potential applications in various chemical syntheses. The papers provided discuss related compounds and reactions that can offer insights into the synthesis, molecular structure, and reactivity of similar fluorinated epoxides.

Synthesis Analysis

The synthesis of fluorinated epoxides can be complex due to the reactivity of the fluorine atoms and the need for selective reactions. In the context of synthesizing related compounds, the use of tetraphenylphosphonium tetrafluoroborate in hexafluoroisopropanol has been shown to promote epoxide-initiated cation-olefin polycyclization reactions efficiently, with broad functional group tolerance and resistance to water and oxygen . This suggests that similar conditions could potentially be applied to the synthesis of “this compound.”

Molecular Structure Analysis

The molecular structure of fluorinated epoxides is characterized by the presence of fluorine atoms, which can significantly influence the physical and chemical properties of the molecule. The stereocontrolled synthesis of alkanes with contiguous fluorine atoms, as described in the synthesis of 2,3,4,5,6-pentafluoroheptanes, involves sequential fluorination of diastereoisomeric alcohol-diepoxides . This indicates that the molecular structure of fluorinated epoxides can be manipulated to achieve specific stereochemical outcomes.

Chemical Reactions Analysis

Fluorinated epoxides can undergo various chemical reactions, including ring-opening and polycyclization. The use of metal tetrafluoroborates, such as zinc tetrafluoroborate hydrate, has been studied for epoxide ring-opening reactions with amines, demonstrating high yields and excellent selectivities under mild conditions . This knowledge can be applied to understand the reactivity of “this compound” in similar reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated epoxides are influenced by the fluorine atoms' electronegativity and the overall molecular structure. For instance, oligomers of tetrafluoroethylene can be converted into corresponding 1,2-epoxides, which exhibit specific decomposition pathways at elevated temperatures, indicating the stability and reactivity of such compounds . These insights can help predict the behavior of “this compound” under various conditions.

Scientific Research Applications

Environmental Impact and Plant Toxicity

[2,3,3,3-Tetrafluoro-2-(heptafluoropropoxy)propyl]epoxide, also known as GenX, has been scrutinized for its environmental impact and toxicity in plants. Studies have shown that GenX is bioaccumulative and its presence can significantly inhibit plant growth, photosynthesis, and induce oxidative stress. This has been specifically observed in Arabidopsis thaliana and Nicotiana benthamiana, where exposure to GenX reduced biomass, root growth, chlorophyll content, and altered the levels of phenolic compounds and superoxide dismutase activity (Chen et al., 2019).

Industrial Applications and Catalysis

The compound has significant relevance in industrial chemistry, especially in the field of catalysis. It is used in the epoxidation of olefins, a critical reaction in industrial chemistry for producing various chemical intermediates. Polyoxometalates have been employed for the epoxidation of olefins with hydrogen peroxide, highlighting the compound's role in developing efficient epoxidation systems (Mizuno et al., 2005). Additionally, its interaction with peroxotungstate or peroxomolybdate species and transition-metal-substituted polyoxometalates has been instrumental in the field (Carraro et al., 2016).

Synthetic Chemistry and Reactions

In synthetic chemistry, this compound is involved in numerous reactions, including Meinwald rearrangement reactions catalyzed by copper tetrafluoroborate, highlighting its utility in producing carbonyl compounds (Robinson et al., 2006). It also plays a role in the synthesis of hybrid organic-inorganic materials, showcasing its versatility in material science (Innocenzi et al., 1999).

Safety and Hazards

Exposure to “[2,3,3,3-Tetrafluoro-2-(heptafluoropropoxy)propyl]epoxide” potentially presents hazards for acute toxicity, skin corrosion, serious eye damage, skin sensitization, genetic toxicity, specific target organ toxicity, and carcinogenicity . The EPA has ordered companies to conduct testing on this substance due to these potential risks .

Future Directions

The future directions for “[2,3,3,3-Tetrafluoro-2-(heptafluoropropoxy)propyl]epoxide” involve further testing and research to better understand its potential environmental and human health impacts . The EPA has issued orders for testing related to the physical and chemical properties of the substance as well as health effects from dermal exposure .

Mechanism of Action

Target of Action

It’s known that this compound was designed to replace perfluorooctanoic acid (pfoa), which has been phased out due to environmental persistence and systemic toxicity . PFOA is known to affect various systems in the body, including the immune system .

Mode of Action

It has been observed that in rodent models, pfoa exposure suppresses t cell-dependent antibody responses (tdar) and vaccine responses . It’s possible that 2,3,3,3-Tetrafluoro-2-(heptafluoropropoxy)propyl]epoxide may have similar effects, although it appears less potent at suppressing TDAR relative to PFOA .

Biochemical Pathways

The compound has been associated with up-regulated fatty acid metabolism, PPAR signaling, and mitochondrial and peroxisomal fatty acid β-oxidation . It also seems to down-regulate complement and coagulation cascades . These pathways are crucial for energy production and immune response, indicating that the compound could have significant effects on these biological processes.

Pharmacokinetics

It is rapidly eliminated exclusively in the urine in both rats and mice, with rats eliminating it more quickly than mice . Pharmacokinetic analysis in monkeys, rats, and mice indicate rapid, biphasic elimination characterized by a very fast alpha phase and a slower beta phase .

Result of Action

The compound has been observed to cause an increase in relative liver weight and peroxisome proliferation at certain doses . It also suppresses TDAR in females at high doses and increases T lymphocyte numbers in males at high doses . B lymphocyte numbers were unchanged in both sexes .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. It’s known to have widespread environmental distribution and high bioaccumulation capability . Its potential toxicity and health risk are still largely unknown and are a cause for concern .

properties

IUPAC Name |

2-[2,3,3,3-tetrafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)propyl]oxirane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F11O2/c9-4(6(12,13)14,1-3-2-20-3)21-8(18,19)5(10,11)7(15,16)17/h3H,1-2H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSMFZPWRCMEYPI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(O1)CC(C(F)(F)F)(OC(C(C(F)(F)F)(F)F)(F)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F11O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.